Home > Products > Screening Compounds P99938 > DL-erythro-4-Fluoroglutamine
DL-erythro-4-Fluoroglutamine - 238418-67-2

DL-erythro-4-Fluoroglutamine

Catalog Number: EVT-1488665
CAS Number: 238418-67-2
Molecular Formula: C₅H₉FN₂O₃
Molecular Weight: 164.13
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DL-erythro-4-Fluoroglutamine is a fluorinated analogue of glutamine, which is significant in metabolic studies, particularly in cancer research. This compound is a diastereomeric racemate of erythro and threo forms of 4-fluoroglutamic acid, and it has gained attention for its potential applications in positron emission tomography (PET) imaging and as a biochemical probe in metabolic pathways.

Source

DL-erythro-4-Fluoroglutamine can be synthesized through various chemical methods, including the Michael addition reaction followed by ion-exchange chromatography to separate its stereoisomers. The compound's synthesis and characterization have been documented in multiple studies, highlighting its relevance in both organic chemistry and biochemistry.

Classification

DL-erythro-4-Fluoroglutamine falls under the category of amino acid derivatives and is classified as a non-natural amino acid due to the presence of fluorine, which modifies its biochemical properties compared to natural glutamine.

Synthesis Analysis

Methods

The synthesis of DL-erythro-4-Fluoroglutamine typically involves several key steps:

  1. Michael Addition: This involves the addition of a fluorinated reagent to a glutamic acid derivative.
  2. Ion-Exchange Chromatography: This technique is employed to separate the diastereomers of 4-fluoroglutamic acid. For instance, ion-exchange chromatography coupled with enzymatic resolution has been used to achieve optically pure forms of erythro and threo isomers .
  3. Enzymatic Resolution: The use of enzymes such as leucine aminopeptidase aids in isolating the desired stereoisomer from the racemic mixture .

Technical Details

Molecular Structure Analysis

Structure

DL-erythro-4-Fluoroglutamine features a molecular structure similar to that of glutamine but incorporates a fluorine atom at the 4-position of the glutamic acid backbone. The specific stereochemistry (erythro) contributes to its unique biochemical properties.

Data

The chemical formula for DL-erythro-4-Fluoroglutamine is C5H8FNO2C_5H_8FNO_2. Its molecular weight is approximately 137.12 g/mol. The presence of fluorine alters its interaction with biological systems, making it an interesting subject for metabolic studies.

Chemical Reactions Analysis

Reactions

DL-erythro-4-Fluoroglutamine participates in various biochemical reactions:

  1. Inhibition Mechanism: It acts as an inhibitor of polyglutamate synthesis by interfering with folylpolyglutamate synthetase activity. This inhibition occurs through a "leaky" chain termination mechanism, where the compound can be incorporated into growing chains but does not support further elongation effectively .
  2. Substrate Competition: The compound can serve as an alternate substrate for enzymatic reactions involving glutamate, although its incorporation is less efficient compared to natural glutamate .

Technical Details

Studies have shown that while DL-threo-4-fluoroglutamate can effectively inhibit enzyme activity, the erythro form exhibits weaker inhibitory effects, indicating that stereochemistry plays a crucial role in its biochemical interactions .

Mechanism of Action

Process

The mechanism by which DL-erythro-4-Fluoroglutamine exerts its effects primarily involves its role as an analogue of glutamate in cellular metabolism. It competes with natural substrates for incorporation into proteins and other metabolic pathways.

Data

Research indicates that when administered, DL-erythro-4-Fluoroglutamine can influence pathways related to cellular energy metabolism and protein synthesis, particularly in cancer cells that exhibit increased reliance on glutamine for growth and proliferation .

Physical and Chemical Properties Analysis

Physical Properties

DL-erythro-4-Fluoroglutamine is typically presented as a crystalline solid. Its solubility properties are similar to those of other amino acids, allowing it to dissolve in polar solvents like water.

Chemical Properties

The compound exhibits unique chemical properties due to the presence of fluorine:

  • Stability: The fluorinated structure enhances stability against certain enzymatic degradations.
  • Reactivity: It can participate in nucleophilic substitution reactions typical for amino acids but may show altered reactivity profiles due to fluorination.

Relevant data includes melting point ranges and solubility metrics, which are crucial for practical applications in laboratory settings.

Applications

Scientific Uses

DL-erythro-4-Fluoroglutamine has several important applications:

  1. Positron Emission Tomography Imaging: Its structural similarity to glutamine allows it to be used as a radiotracer for PET imaging, providing insights into tumor metabolism and helping differentiate between malignant and healthy tissues .
  2. Metabolic Studies: Researchers utilize this compound to study metabolic pathways involving glutamine, particularly in cancer research where altered glutamine metabolism is often observed.
  3. Biochemical Probes: As a non-natural amino acid, it serves as a valuable tool for probing enzyme mechanisms and understanding substrate specificity.
Introduction to DL-erythro-4-Fluoroglutamine

Chemical Definition and Structural Characteristics

DL-erythro-4-Fluoroglutamine (CAS 238418-67-2) is a fluorinated structural analogue of the endogenous amino acid L-glutamine. Its systematic IUPAC name is (2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate, with a molecular formula of C₅H₉FN₂O₃ and a molecular weight of 164.13 g/mol [1] [2]. The "DL-erythro" designation specifies its racemic nature and relative stereochemistry, where the fluorine and amino substituents adopt a syn orientation on the glutamic acid backbone (contrasting with the anti configuration in threo diastereomers) [4] [7]. This stereochemical distinction critically influences its biochemical behavior, as the erythro configuration more closely mimics natural glutamine's spatial arrangement, enabling recognition by glutamine transporters and metabolizing enzymes [4] [8].

Key physicochemical properties include:

  • Acid-Base Behavior: Contains both α-carboxyl and α-amino groups (pKa ~2.2 and ~9.7 respectively), plus an amide functionality.
  • Hydrogen Bonding: Three hydrogen bond acceptors (carbonyl oxygens, fluorine) and three hydrogen bond donors (ammonium, amide NH₂) [1].
  • Stereochemical Purity: Commercially available as a racemate, though enantiomerically enriched forms (e.g., (2S,4R)-isomer, CAS 238418-71-8) are synthesized for specific applications like PET tracers [5] [10].

Table 1: Structural Characteristics of DL-erythro-4-Fluoroglutamine and Key Derivatives

PropertyDL-erythro-4-FluoroglutamineDL-threo-4-Fluoroglutamine(2S,4R)-4-Fluoroglutamine
CAS Number238418-67-2238418-69-4238418-71-8
Molecular FormulaC₅H₉FN₂O₃C₅H₉FN₂O₃C₅H₉FN₂O₃
Molecular Weight (g/mol)164.13164.13164.13
ConfigurationRacemic erythroRacemic threoEnantiopure (2S,4R)
Precursor CAS91383-48-1 (erythro-Glu)91383-47-0 (threo-Glu)N/A

Historical Development in Radiopharmaceutical Chemistry

The synthesis of 4-fluoroglutamine analogues emerged from foundational work in the 1990s on γ-fluorinated glutamic acid derivatives. Initial routes produced racemic diastereomeric mixtures via classical methods like Michael additions or electrophilic fluorination [4]. A breakthrough came with Tolman et al. (2000), who developed stereoselective syntheses starting from separated erythro- and threo-4-fluoroglutamic acid diastereomers (CAS 91383-48-1 and 91383-47-0 respectively) [8]. These routes employed temporary N-protection (e.g., benzyloxycarbonyl) followed by controlled ammonolysis of activated esters to preserve stereochemical integrity during conversion to glutamine analogues [8] [10].

The radiopharmaceutical application accelerated with the need for longer-lived alternatives to carbon-11 tracers. While [¹¹C]glutamine provided metabolic insights, its 20-minute half-life limited clinical utility. Researchers targeted fluorine-18 labeling (t₁/₂=110 min), culminating in the radiosynthesis of (2S,4R)-4-[¹⁸F]fluoroglutamine ([¹⁸F]FGln) via nucleophilic displacement on glutamate-derived precursors [3] [5]. Critical refinements included:

  • Precursor Design: Use of triflate leaving groups at C4 for efficient ¹⁸F-incorporation [3].
  • Protection Strategies: Temporary N-Boc protection preventing lactam formation [3].
  • Automated Synthesis: Custom modules achieving >98% radiochemical purity [3] [6].

Table 2: Key Historical Milestones in 4-Fluoroglutamine Development

YearDevelopmentSignificance
1993First large-scale separation of erythro/threo-4-fluoroglutamic acidsEnabled stereochemically pure synthesis [8]
2000Stereoselective synthesis of erythro-4-fluoroglutamineProvided methodology for non-racemic material [8] [10]
2012First PET studies with ¹⁸FFGln in gliomasDemonstrated tumor-selective uptake [3]
2017Validation as PD marker for glutaminase inhibitionEstablished role in therapy monitoring [9]

Role in Glutamine Analogue Research

DL-erythro-4-Fluoroglutamine serves two pivotal roles in oncology research: as a precursor for PET tracers and as a tool compound for investigating glutamine metabolism. Its significance stems from the "glutamine addiction" phenotype in many cancers—upregulated glutaminolysis fuels biosynthetic pathways and energy production [6] [9].

PET Tracer Development

The (2S,4R)-enantiomer (CAS 238418-71-8) is the bioactive form used in PET. Key imaging attributes include:

  • Tumor-to-Background Contrast: In orthotopic gliomas, [¹⁸F]FGln achieves tumor-to-brain ratios of 3.6–4.8, outperforming [¹⁸F]FDG (1.41±0.11) and [¹¹C]Met (1.08±0.08) due to low basal brain uptake [3] [6].
  • Pharmacodynamic Monitoring: In triple-negative breast cancer (TNBC), [¹⁸F]FGln tumor-to-blood ratios (T/B) correlate with cellular glutamine pool size (r²=0.71). T/B increases significantly upon glutaminase (GLS) inhibition, detecting pharmacodynamic responses undetectable by conventional imaging [9].
  • Uptake Kinetics: Fits reversible Logan and Yokoi models, suggesting transport-dominated (rather than metabolic trapping) accumulation [3] [6].

Investigating Glutamine Metabolism

As a non-metabolizable analogue (resistant to glutaminase), DL-erythro-4-fluoroglutamine helps dissect transport versus catabolism:

  • Transporter Specificity: Competes with natural glutamine for SLC1A5 (ASCT2) and SLC38A2 (SNAT2) transporters, dominant in cancer cells [2] [5].
  • Metabolic Trapping: Retained in tumors via conversion to 4-fluoroglutamate by mitochondrial glutaminase (though slower than natural substrate) [9].
  • Isomer Comparisons: Erythro isomers show 3–5 fold higher cellular uptake than threo counterparts, underscoring stereodependence in transporter recognition [4] [8].

Table 3: Research Applications of DL-erythro-4-Fluoroglutamine and Derivatives

Application DomainKey FindingsReference
Glioma ImagingTBR=3.6–4.8 in orthotopic models; superior to FDG [3] [6]
Glutaminase Inhibition↑ T/B ratio predicts TNBC response to GLS inhibitors [9]
Tracer PharmacokineticsReversible uptake models fit dynamic PET data [3] [6]
Stereochemical TransportErythro uptake > threo by ASCT2 transporters [4] [8]

Properties

CAS Number

238418-67-2

Product Name

DL-erythro-4-Fluoroglutamine

IUPAC Name

(2R,4S)-5-amino-2-azaniumyl-4-fluoro-5-oxopentanoate

Molecular Formula

C₅H₉FN₂O₃

Molecular Weight

164.13

InChI

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1

SMILES

C(C(C(=O)[O-])[NH3+])C(C(=O)N)F

Synonyms

(4S)-rel-4-Fluoro-D-Glutamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.